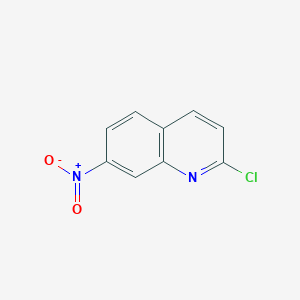
2-Chloro-7-nitroquinoline
Übersicht
Beschreibung
2-Chloro-7-nitroquinoline is a quinoline derivative . Quinoline is a prominent heterocyclic motif and crucial building blocks in creating physiologically active compounds .
Synthesis Analysis
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . There are several traditional synthesis techniques reported in the literature to synthesize this scaffold. For example, Gould–Jacob, Friedlander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are examples of old synthetic methods .Molecular Structure Analysis
The molecular formula of 2-Chloro-7-nitroquinoline is C9H5ClN2O2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The reaction of 2-Chloro-7-nitroquinoline is analogous to pyridine, and benzones may participate in electrophilic and nucleophilic substitution processes .Physical And Chemical Properties Analysis
2-Chloro-7-nitroquinoline has a molecular weight of 208.6 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Prodrug Systems for Bioreductive Activation
2-Chloro-7-nitroquinoline and its derivatives have been explored as potential prodrug systems for bioreductive activation. In a study by Couch et al. (2008), 2-aryl-5-nitroquinolines were synthesized for this purpose. These compounds undergo reductive activation, which could be utilized in targeted drug delivery and activation within specific biological environments (Couch, Burke, Knox, & Moody, 2008).
Antibacterial Properties
Research by Al-Hiari et al. (2007) involved the synthesis of 8-nitrofluoroquinolone derivatives, including compounds related to 2-chloro-7-nitroquinoline, to investigate their antibacterial properties. These compounds demonstrated significant antibacterial activity against both gram-positive and gram-negative strains, indicating their potential as antibacterial agents (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).
Crystal Structure Analysis
In crystallography, the structures of hydrogen-bonded cocrystals involving 5-nitroquinoline and its chloro derivatives were studied by Gotoh and Ishida (2019). Such studies are crucial for understanding molecular interactions and properties in solid-state chemistry (Gotoh & Ishida, 2019).
Synthesis of Pyoverdin Chromophore
Laschat et al. (2020) reported the synthesis of compounds from 2-chloro-nitroquinoline, aiming towards the pyoverdin chromophore, a component of siderophores. Such studies contribute to understanding and synthesizing biologically significant molecules (Laschat, Seubert, Freund, Rudolf, Lin, Altevogt, Bilitewski, & Baro, 2020).
Anticancer Activity
The cytotoxic effects of quinazolinone Schiff base derivatives, related to 2-chloro-7-nitroquinoline, were studied by Zahedifard et al. (2015). Their research indicates the potential of these compounds in inducing apoptosis in cancer cells, particularly in breast cancer cell lines (Zahedifard, Faraj, Paydar, Looi, Hajrezaei, Hasanpourghadi, Kamalidehghan, Majid, Ali, & Abdulla, 2015).
Corrosion Inhibition
Lgaz et al. (2017) explored the corrosion inhibition properties of various quinoline derivatives, including 2-chloro-6-nitroquinoline. Their study found that these compounds effectively inhibit corrosion in metals, suggesting their application in industrial and engineering fields (Lgaz, Salghi, Bhat, Chaouiki, Shubhalaxmi, & Jodeh, 2017).
Synthesis of Novel Azo Dyes
Mirsadeghi et al. (2022) synthesized new azo dyes derived from 5-chloro-8-hydroxy quinoline, demonstrating their potential in developing new materials with unique spectral properties (Mirsadeghi, Moradi Rufchahi, & Zarrabi, 2022).
Molecular Dynamics Simulations
Sureshkumar et al. (2018) combined spectroscopic and computational studies on derivatives of 8-hydroxyquinoline, including chloro and nitro variants, to evaluate their reactive properties. Such studies are significant in developing materials with non-linear optical behavior and potential pharmacological activities (Sureshkumar, Mary, Suma, Armaković, Armaković, Alsenoy, Narayana, & Sasidharan, 2018).
Safety And Hazards
Zukünftige Richtungen
Quinoline and its derivatives have recently attracted the interest of researchers due to their wide variety of applications, such as the diverse spectrum of activities and their numerous uses in industrial and synthetic organic chemistry . Scientists are currently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .
Eigenschaften
IUPAC Name |
2-chloro-7-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGQDNSMFBXURC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556432 | |
| Record name | 2-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-nitroquinoline | |
CAS RN |
49609-03-2 | |
| Record name | 2-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



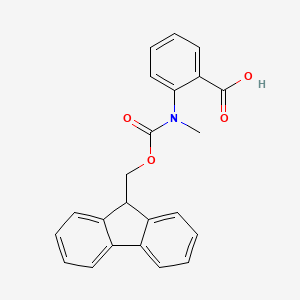
![[3-(3-Aminopropoxy)phenyl]methanol](/img/structure/B1367677.png)
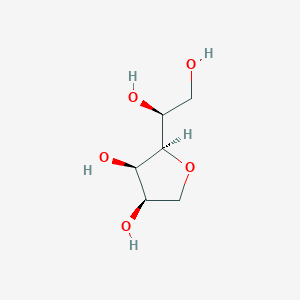
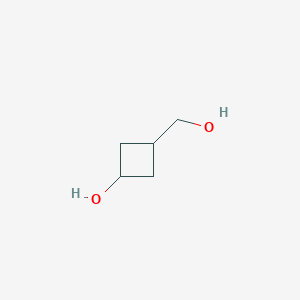
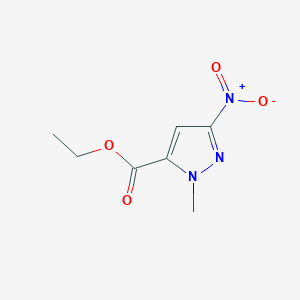
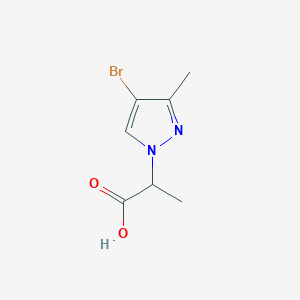
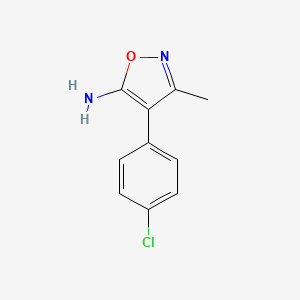
![Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1367711.png)
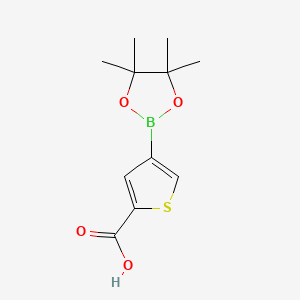
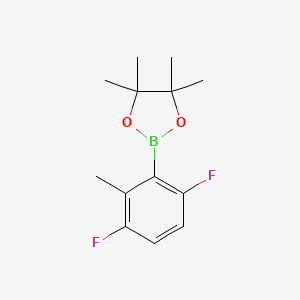
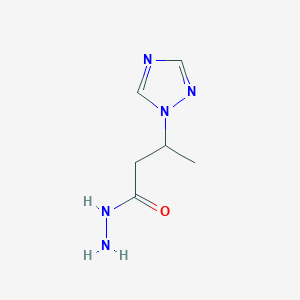
![2-chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1367724.png)
![4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde](/img/structure/B1367728.png)
![N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine](/img/structure/B1367733.png)